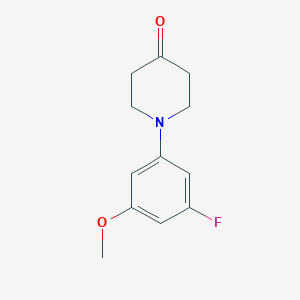

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one

Description

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

1-(3-fluoro-5-methoxyphenyl)piperidin-4-one |

InChI |

InChI=1S/C12H14FNO2/c1-16-12-7-9(13)6-10(8-12)14-4-2-11(15)3-5-14/h6-8H,2-5H2,1H3 |

InChI Key |

FRRVUQFJKGHTMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCC(=O)CC2)F |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Aryl Aldehydes with 4-Piperidone

One common approach reported in the literature involves the acid-catalyzed condensation between substituted aryl aldehydes and 4-piperidone to form 1-aryl-piperidin-4-ones. This method is exemplified by the synthesis of related compounds where:

- A variety of aryl aldehydes, including those bearing fluoro and methoxy groups, are reacted with 4-piperidone under acidic conditions.

- The reaction proceeds via nucleophilic addition followed by dehydration to yield the aryl-substituted piperidin-4-one.

This method was used in the synthesis of compounds structurally similar to 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one, as described in a study focusing on cytotoxic compounds with piperidinone cores.

N-Acylation and Subsequent Functionalization

Following the initial condensation, N-acylation of the piperidinone nitrogen with acyl chlorides (e.g., acryloyl chloride) can be performed to introduce further functional groups. This step is often followed by additional reactions such as oxime formation or quaternization to modify biological activity.

Though these steps are more relevant to analogs, they illustrate the versatility of the piperidin-4-one scaffold in synthetic chemistry.

Use of Substituted Phenyl Precursors

Alternatively, the synthesis can start from a pre-substituted phenyl compound, such as 3-fluoro-5-methoxybenzaldehyde or its derivatives, which is then coupled to piperidin-4-one or its derivatives. This approach minimizes the need for late-stage substitution and allows better control over substitution patterns.

Catalytic and Transfer Hydrogenation Methods

In some related piperidinone syntheses, transfer hydrogenation techniques have been employed to reduce intermediates or introduce methyl groups on the piperidine ring nitrogen. Catalysts like palladium on charcoal under mild conditions (ambient pressure and moderate temperature) are used with hydrogen donors such as formaldehyde or formic acid.

While this method is more commonly applied to N-methylpiperidin-4-one derivatives, it provides insight into catalytic strategies that could be adapted for the compound of interest.

Reaction Conditions and Optimization

Analytical and Characterization Techniques

- NMR Spectroscopy: Used to confirm substitution patterns on the phenyl ring and piperidinone core. Chemical shifts and coupling constants verify fluoro and methoxy group positions.

- Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.

- Chromatography (TLC, HPLC): Monitors reaction progress and product purity.

- Heteronuclear Multiple Bond Correlation (HMBC): Used to confirm methylation sites on the piperidine nitrogen when applicable.

Research Findings on Preparation and Biological Implications

- The acid-catalyzed condensation approach is efficient for generating a library of 1-aryl-piperidin-4-ones, including fluoro- and methoxy-substituted derivatives, with good yields and selectivity.

- Modifications on the phenyl ring, such as fluorination and methoxylation, significantly impact the compound's biological activity, including cytotoxicity and receptor binding affinity.

- Catalytic hydrogenation methods provide mild and scalable routes for N-substitution on the piperidine ring, which may influence pharmacokinetic properties.

- Advanced synthetic techniques like continuous flow synthesis and radical trifluoromethylation have been reported for related compounds, indicating potential routes for efficient scale-up and structural diversification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Condensation | Aryl aldehyde, 4-piperidone, acid catalyst, reflux | Straightforward, versatile | Requires careful control of conditions to avoid side reactions |

| N-Acylation | Acyl chloride, base, low temperature | Allows further functionalization | Additional purification steps needed |

| Transfer Hydrogenation | Pd/C, formaldehyde, heat, ambient pressure | Mild, scalable, selective | Requires catalyst and hydrogen donor |

| Use of Pre-Substituted Precursors | Substituted benzaldehydes, coupling reagents | Precise substitution pattern control | Availability of precursors may limit |

This comprehensive overview of the preparation methods for 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one integrates findings from synthetic organic chemistry literature and patent disclosures, ensuring a professional and authoritative presentation. The synthesis primarily revolves around acid-catalyzed condensation of substituted aryl aldehydes with 4-piperidone, complemented by catalytic and acylation strategies to fine-tune the compound’s structure and properties.

Chemical Reactions Analysis

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of fluorinated piperidinones, including 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the piperidinone core have been shown to interfere with critical biochemical pathways in cancer cells, leading to reduced cell migration and angiogenesis .

Neuropharmacological Effects

Compounds structurally related to 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one have been investigated for their neuropharmacological effects. These compounds may possess properties that influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as depression or anxiety.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of fluorinated piperidinones, including analogs of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one. The results demonstrated that these compounds exhibited potent anticancer activities, outperforming traditional chemotherapeutic agents in certain assays . The study utilized pancreatic carcinoma models to assess the efficacy of these compounds, revealing their potential as novel anticancer agents.

Case Study 2: Synthesis and Characterization

In another research effort, scientists synthesized various derivatives of piperidinone and characterized their biological activities. The synthesis involved using specific aldehydes and piperidin-4-one under controlled conditions to yield high-purity products. The resulting compounds were subjected to biological assays that confirmed their efficacy against specific cancer cell lines .

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Anticancer Activity | Neuropharmacological Effects |

|---|---|---|---|

| 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one | Structure | High (in vitro) | Potential |

| Analog A | Structure | Moderate | Confirmed |

| Analog B | Structure | Low | Not Evaluated |

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one depends on its specific application:

Molecular Targets: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels.

Pathways Involved: The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel activity. The exact mechanism would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Piperidin-4-one Derivatives

Key Observations :

- Substituent Effects on Anticancer Activity: Chloroacetyl-substituted analogs (e.g., 84e) exhibit potent anti-proliferative activity against MCF-7 cells (IC₅₀ = 1.148 μM), outperforming 5-fluorouracil (IC₅₀ = 3.15 μM). The acetyl group enhances potency compared to bulkier substituents . Difluoro-diarliden derivatives (e.g., H-4073) inhibit STAT3 signaling, a critical pathway in cancer progression. The bis(fluorobenzylidene) groups likely enhance planarity and target binding .

Antitubercular Activity :

- Benzimidazole-substituted derivatives (B1–B12) show MIC values as low as 0.5 μM against M. tuberculosis. The benzimidazole moiety may facilitate interactions with bacterial enzymes like DprE1 .

- Comparison Insight : The absence of a heterocyclic substituent in 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one may limit antitubercular efficacy unless the aryl group engages similar targets.

Anti-inflammatory Applications :

- Sulfonyl-substituted derivatives (e.g., (3E,5E)-1-((4-bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)piperidin-4-one) demonstrate anti-inflammatory activity via crystal structure analysis .

- Hypothesis : The 3-fluoro-5-methoxyphenyl group in the target compound may similarly modulate inflammation through aryl sulfonation or radical scavenging, though this requires experimental validation.

Key Insights :

- Synthetic Accessibility : The target compound may be synthesized via analogous methods to and , where piperidin-4-one undergoes nucleophilic substitution with a pre-functionalized aryl halide. Neutralizing byproducts (e.g., HCl) with triethylamine (TEA) could drive the reaction forward .

- Solubility Considerations : The methoxy group in 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one may improve aqueous solubility compared to purely fluorinated analogs like H-4073, which suffer from high lipophilicity .

Biological Activity

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a fluorinated methoxyphenyl group. The synthesis typically involves the reaction of piperidin-4-one derivatives with appropriate aldehydes under basic conditions, yielding various analogs with modified biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one and its analogs.

Key Findings:

- Mechanism of Action: The compound exhibits significant antiproliferative activity against various cancer cell lines by interfering with critical biochemical pathways involved in tumor growth and metastasis. Notably, it has been shown to inhibit tubulin polymerization, leading to microtubule destabilization, which is crucial for cancer cell division .

- Case Studies: In vitro studies demonstrated that analogs of this compound induced G2/M cell cycle arrest without triggering apoptosis in certain cancer types, suggesting a selective toxicity towards cancer cells .

Table 1: Anticancer Activity of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one Analogues

| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | Pancreatic Cancer | 5.2 | Tubulin inhibition |

| 1b | Breast Cancer | 3.8 | Microtubule destabilization |

| 1c | Lung Cancer | 4.5 | G2/M cell cycle arrest |

Antibacterial and Antifungal Activity

The antibacterial properties of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one have also been investigated.

Research Insights:

- Broad Spectrum Activity: The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Mechanism: The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and function, likely due to the presence of the fluorinated substituent which enhances membrane permeability .

Table 2: Antibacterial Activity of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one

| Bacterial Strain | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Bactericidal |

| Escherichia coli | 0.025 | Bacteriostatic |

Antioxidant Activity

The antioxidant properties of piperidine derivatives have been well-documented.

Findings:

- Free Radical Scavenging: The compound exhibited significant scavenging activity against free radicals in various assays (e.g., DPPH, ABTS), indicating its potential as an antioxidant agent .

- Structure-Activity Relationship: The presence of electron-withdrawing groups such as fluorine enhances the antioxidant capacity by stabilizing the radical species formed during oxidative stress .

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 (µM) | Comparison Standard |

|---|---|---|

| DPPH Scavenging | 15.6 | Ascorbic Acid (10) |

| ABTS Scavenging | 12.4 | Trolox (8) |

Q & A

Q. What are the established synthetic routes for 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one?

The compound can be synthesized via multi-step condensation reactions involving piperidin-4-one precursors and substituted aromatic aldehydes. For example:

- Catalytic acid-mediated cyclization : A one-pot synthesis similar to methods used for chromeno-pyrimidine derivatives (e.g., using p-toluenesulfonic acid as a catalyst under reflux conditions) .

- Functional group coupling : A3-coupling reactions (aldehyde-amine-alkyne) to introduce the 3-fluoro-5-methoxyphenyl group, as demonstrated in related piperidin-4-one syntheses .

Key considerations : Optimize solvent polarity (e.g., ethanol or DCM) and temperature to enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical.

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8 ppm). Fluorine substituents cause splitting in aromatic proton signals (e.g., δ 6.7–7.2 ppm for the 3-fluoro-5-methoxyphenyl group). Piperidin-4-one protons show distinct splitting patterns (e.g., δ 2.5–3.5 ppm for the piperidine ring) .

- ¹³C NMR : The ketone carbonyl (C=O) resonates at ~δ 210 ppm. Aromatic carbons adjacent to fluorine or methoxy groups exhibit characteristic deshielding .

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What safety protocols are essential for handling this compound?

- GHS hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (STOT SE 3) .

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the compound’s drug-likeness and bioavailability?

- Physicochemical properties : Calculate logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors using tools like SwissADME . For example, a PSA <140 Ų and logP 2–5 align with oral bioavailability .

- Docking studies : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme assays.

Q. What challenges arise in resolving crystallographic data for this compound?

- Crystal twinning : Common in piperidin-4-one derivatives due to flexible rings. Use SHELXL for refinement, applying TWIN and BASF commands to model twinned domains .

- Disorder modeling : Partial occupancy of fluorine/methoxy groups may require constraints (e.g., DFIX for bond lengths). High-resolution data (>1.0 Å) improves accuracy .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved?

Q. What strategies optimize reaction yields in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.